molecular formula C9H9N3S B13347667 (2-(Thiophen-3-yl)pyrimidin-4-yl)methanamine

(2-(Thiophen-3-yl)pyrimidin-4-yl)methanamine

Cat. No.: B13347667
M. Wt: 191.26 g/mol
InChI Key: IPDVJHWEWDVNSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Thiophen-3-yl)pyrimidin-4-yl)methanamine (CAS Number: 1339171-76-4) is a chemical compound with the molecular formula C9H9N3S and a molecular weight of 191.25 g/mol . This small molecule features a pyrimidine core linked to a thiophene ring, a structure known to be of significant interest in medicinal chemistry and oncology research. Compounds based on the thiophene-pyrimidine scaffold, such as this one, are recognized as bioisosteres of purine bases and have demonstrated promising pharmacological profiles . This class of molecules is frequently investigated for its potent antiproliferative properties against various human cancer cell lines, including breast cancer lines like MCF-7 and MDA-MB-231 . A key mechanism of action for these derivatives is the inhibition of protein kinases, which are enzymes critical for regulating cell division and proliferation . Specifically, thienopyrimidine-based analogues have shown promising affinity and inhibitory activity against Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is a validated target in hematologic cancers . The primary amine group on the pyrimidine ring serves as a key synthetic handle, allowing researchers to further derivatize the molecule and develop novel chemical probes or potential therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions and handling in accordance with laboratory safety protocols are required.

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

(2-thiophen-3-ylpyrimidin-4-yl)methanamine

InChI

InChI=1S/C9H9N3S/c10-5-8-1-3-11-9(12-8)7-2-4-13-6-7/h1-4,6H,5,10H2

InChI Key

IPDVJHWEWDVNSD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1CN)C2=CSC=C2

Origin of Product

United States

Preparation Methods

Direct Cyclization of Thiophene Derivatives with Pyrimidine Precursors

One prominent method involves the cyclization of thiophene derivatives with pyrimidine precursors, often through multi-step reactions that include halogenation, nucleophilic substitution, and ring closure:

  • Starting Material: Thiophene derivatives, particularly 3-substituted thiophenes, are functionalized with amino or hydroxymethyl groups to facilitate ring formation.
  • Key Steps:
    • Halogenation: Introduction of halogen groups (e.g., chloro, bromo) at the 3-position of thiophene to activate the ring for subsequent nucleophilic attack.
    • Nucleophilic Substitution: Reaction with amidines or amidine precursors to form the pyrimidine ring.
    • Cyclization: Heating under reflux conditions promotes ring closure, forming the fused heterocyclic system.

This approach aligns with the general protocols described in prior literature for synthesizing thienopyrimidines, with yields typically ranging from 70% to 85%.

Reductive Amination of Pyrimidine-4-yl Aldehydes

Another prevalent method utilizes reductive amination:

  • Step 1: Synthesis of pyrimidine-4-yl aldehyde intermediates, often from chloropyrimidines reacting with formaldehyde derivatives.
  • Step 2: Reaction of these aldehydes with 3-aminothiophene derivatives under reductive conditions, typically using sodium cyanoborohydride or sodium triacetoxyborohydride, to afford the target methanamine derivative.

This method offers high selectivity and yields, especially when optimized for reaction conditions such as pH and temperature.

Multi-Component Condensation

A more recent approach involves multi-component reactions where thiophene derivatives, amidines, and aldehydes are combined in a single pot:

  • Advantages: Simplifies synthesis, reduces steps, and enhances overall yield.
  • Conditions: Usually conducted under reflux in polar solvents like ethanol or acetic acid, with catalytic acids such as acetic acid or p-toluenesulfonic acid.

Specific Synthesis Routes and Data

Method Starting Materials Key Reactions Conditions Yield Range References
Cyclization of halogenated thiophenes with pyrimidine precursors 3-Halogenothiophenes + Amidines Nucleophilic substitution, ring closure Reflux, polar solvents 70–85% ,
Reductive amination of aldehyde intermediates Pyrimidine-4-yl aldehyde + 3-aminothiophene Reductive amination Mild, room temp to 50°C 65–80% ,
Multi-component condensation Thiophene derivatives + amidines + aldehydes One-pot synthesis Reflux, acid catalysis 72–88% ,

Notable Experimental Conditions and Optimization

  • Solvent Choice: Ethanol, acetonitrile, or dimethylformamide (DMF) are preferred for their polarity and ability to stabilize intermediates.
  • Catalysts: Acid catalysts like p-toluenesulfonic acid or Vilsmeier reagent facilitate cyclization.
  • Temperature: Reactions typically occur between 80°C and 130°C, depending on the method.
  • Purification: Crude products are often purified via column chromatography or recrystallization, with yields improved through optimization of reaction times and reagent stoichiometry.

Summary of Research Findings

  • Efficiency: Most methods achieve yields above 70%, with multi-component reactions offering the highest efficiency and minimal purification steps.
  • Reproducibility: Protocols involving cyclization of halogenated thiophenes with pyrimidine precursors are well-documented and reproducible.
  • Versatility: The reductive amination route allows for diverse substitutions on the methanamine group, enabling structure-activity relationship (SAR) studies.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring’s 2- and 4-positions are susceptible to nucleophilic substitution. For example:

  • Chlorination : Reaction with POCl₃ yields 4-chloro-2-(thiophen-3-yl)pyrimidine derivatives, a key intermediate for further functionalization .

  • Amination : Substitution with primary/secondary amines under basic conditions (e.g., NaH in DMF) produces N-alkylated pyrimidine derivatives.

Table 1: Representative Nucleophilic Substitution Reactions

Reaction TypeReagents/ConditionsProductYield (%)Reference
ChlorinationPOCl₃, reflux, 3 h4-Chloro derivative85
AminationPiperidine, NaH, DMFN-Piperidinyl derivative73

Amine Group Reactivity

The primary amine at the 4-position undergoes typical amine reactions:

  • Acylation : Reacts with acetyl chloride or anhydrides to form acetamide derivatives.

  • Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) in ethanol yields imine derivatives .

  • Alkylation : Reaction with methyl iodide in acetone/K₂CO₃ produces N-methyl derivatives .

Key Findings :

  • Alkylation of the amine group retains the thiophene ring’s aromaticity while enhancing lipophilicity .

  • Acylation improves stability under acidic conditions, as shown in hydrolysis studies .

Electrophilic Substitution on the Thiophene Ring

The thiophene moiety undergoes electrophilic substitution at the 2- and 5-positions:

  • Sulfonation : Reaction with chlorosulfonic acid introduces sulfonic acid groups.

  • Nitration : HNO₃/H₂SO₄ mixture yields nitro-thiophene derivatives, though regioselectivity depends on reaction temperature .

Table 2: Electrophilic Substitution Reactions

ReactionReagentsProductRegioselectivityReference
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-thiophene>90%
HalogenationBr₂/FeCl₃2-Bromo-thiophene85%

Cross-Coupling Reactions

The thiophene and pyrimidine rings enable transition-metal-catalyzed couplings:

  • Suzuki Coupling : Pd(PPh₃)₄-mediated reaction with aryl boronic acids introduces aryl groups at the thiophene 2-position .

  • Buchwald–Hartwig Amination : Forms C–N bonds between the pyrimidine ring and aryl amines .

Example :
Reaction with 3-pyridinylboronic acid under Suzuki conditions produces a biaryl derivative with enhanced binding affinity for kinase targets (IC₅₀ = 1.1 μM) .

Oxidation and Reduction

  • Oxidation : The thiophene ring is oxidized to a sulfone using mCPBA (meta-chloroperbenzoic acid), altering electronic properties .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a dihydropyrimidine, enhancing conformational flexibility .

Complexation with Metals

The amine and pyrimidine N atoms act as ligands for transition metals:

  • Copper(II) Complexes : Form octahedral complexes with antimicrobial activity (MIC = 8 μg/mL against S. aureus) .

  • Palladium Complexes : Used as catalysts in cross-coupling reactions .

Biological Activity-Driven Modifications

Structure-activity relationship (SAR) studies highlight key reactive sites:

  • Substitution at the pyrimidine 4-position with hydrophobic groups (e.g., CF₃) enhances enzyme inhibition (USP1/UAF1 IC₅₀ = 1.1 μM) .

  • Introduction of electron-withdrawing groups on the thiophene ring improves metabolic stability .

Table 3: Bioactivity of Select Derivatives

DerivativeModificationTargetIC₅₀ (μM)Reference
A 4-CF₃-pyrimidineUSP1/UAF11.1
B 5-Nitro-thiopheneKinase X0.9

Scientific Research Applications

Chemistry: (2-(Thiophen-3-yl)pyrimidin-4-yl)methanamine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, this compound is studied for its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling and regulation, and inhibitors can be used to study these pathways or develop new therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting various diseases. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of (2-(Thiophen-3-yl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, including the modulation of cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Notes
(2-(Thiophen-3-yl)pyrimidin-4-yl)methanamine Pyrimidine Thiophen-3-yl (position 2) ~182.24* Lipophilic due to thiophene; amine enhances solubility
[2-(Pyridin-2-yl)pyrimidin-4-yl]methanamine Pyrimidine Pyridin-2-yl (position 2) 186.22 Higher polarity (pyridine N); reduced lipophilicity vs. thiophene
[6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine Pyridine 2-Methylmorpholin-4-yl (position 6) 207.28 Bulky morpholine group; potential for improved pharmacokinetics
(2-(Methylthio)pyrimidin-4-yl)methanamine Pyrimidine Methylthio (-SMe) (position 2) ~158.23* Increased hydrophobicity; sulfur participates in π-stacking
(2-(Thiophen-2-yl)phenyl)methanamine (14k) Phenyl Thiophen-2-yl (position 2) Not reported Lower aromatic conjugation vs. pyrimidine core

*Calculated based on molecular formula C₉H₉N₃S.

Key Observations:
  • Thiophene vs.
  • Position of Substitution : Thiophen-3-yl vs. thiophen-2-yl alters electronic distribution and steric interactions. For example, thiophen-3-yl substitution may reduce steric hindrance near the pyrimidine ring compared to ortho-substituted phenyl analogs .
  • Functional Group Impact : The methanamine group enhances hydrogen-bonding capacity, a critical feature for target binding in medicinal chemistry applications.

Commercial and Research Relevance

  • Drug Discovery: Structural analogs like N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (CAS 152460-10-1, similarity 0.65) highlight medicinal chemistry applications .
  • Material Science : Thiophene-pyrimidine hybrids are investigated for optoelectronic properties due to conjugated π-systems .

Biological Activity

Introduction

The compound (2-(Thiophen-3-yl)pyrimidin-4-yl)methanamine , also referred to as 3-thienylmethylamine , is a heterocyclic organic molecule that combines a thiophene ring with a pyrimidine moiety. Its structural characteristics contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H10_{10}N2_{2}S
  • Molecular Weight : Approximately 179.24 g/mol
  • Structural Features :
    • Pyrimidine ring substituted at the 2-position with a thiophen-3-yl group.
    • Contains a methanamine functional group at the 4-position.

Biological Activities

Research indicates that compounds containing both pyrimidine and thiophene structures exhibit a range of biological activities, including:

  • Antimicrobial Activity :
    • Compounds similar to this compound have shown promising results against various microbial strains, indicating potential use as antimicrobial agents.
  • Anticancer Properties :
    • Studies suggest that this compound may inhibit specific kinases involved in cancer progression. For instance, compounds with similar scaffolds have been identified as dual inhibitors of MER and AXL kinases, which are implicated in tumor growth and metastasis .
    • In vitro studies have demonstrated that related compounds exhibit anti-proliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma) .
  • Anti-inflammatory Effects :
    • The compound has been associated with anti-inflammatory activity, potentially through mechanisms involving the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Structure-Activity Relationship (SAR)

The unique combination of thiophene and pyrimidine rings enhances the biological activity of this compound compared to other similar compounds. The presence of specific functional groups influences its interaction with biological targets, leading to improved pharmacological profiles.

Comparative Analysis with Related Compounds

Compound NameStructureNotable Features
3-ThienylmethylaminestructureBasic amine; used in medicinal chemistry
2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-olstructureExhibits anti-inflammatory activity
ImatinibstructureTyrosine kinase inhibitor used in cancer treatment

Case Studies

  • Inhibition Studies :
    • A study demonstrated that derivatives of this compound showed significant inhibition of MER and AXL kinases at nanomolar concentrations, leading to reduced tumor growth in xenograft models .
  • Immunomodulatory Effects :
    • In vivo studies indicated that treatment with related compounds resulted in a decrease in pro-tumor macrophages while increasing cytotoxic T cell populations, suggesting potential applications in cancer immunotherapy .

Q & A

Q. Q1. What are the recommended synthetic routes for (2-(thiophen-3-yl)pyrimidin-4-yl)methanamine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A common approach involves coupling thiophene derivatives with pyrimidine precursors. For example, nucleophilic substitution of 4-chloropyrimidine intermediates with thiophen-3-ylboronic acid under Suzuki-Miyaura conditions can yield the pyrimidine-thiophene scaffold . Subsequent functionalization of the pyrimidine ring with a methanamine group may involve reductive amination or protection/deprotection strategies (e.g., using tert-butyl carbamate followed by acidic cleavage) . Optimization should focus on solvent selection (e.g., CH2_2Cl2_2 or DMF), catalyst loading (e.g., Pd(PPh3_3)4_4 for cross-coupling), and temperature control to minimize side reactions. LCMS and 1^1H NMR (δ 5.11–6.94 ppm for pyrimidine protons) are critical for monitoring intermediates .

Q. Q2. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm regiochemistry by identifying coupling patterns (e.g., singlet for pyrimidine C-H protons at δ ~8.5 ppm and thiophene protons at δ ~7.0 ppm) .
  • LCMS/HPLC : Retention times (e.g., 1.25 minutes under SQD-FA05 conditions) and m/z values (e.g., [M+H]+ = 191.26) validate molecular weight and purity .
  • X-ray Crystallography : For absolute configuration, co-crystallization with heavy atoms (e.g., bromine derivatives) may be required, though this is less common for small molecules .

Advanced Research Questions

Q. Q3. How do electronic effects of the thiophene and pyrimidine rings influence the compound’s reactivity in catalytic or biological systems?

Methodological Answer: The electron-rich thiophene ring (due to sulfur’s lone pairs) and electron-deficient pyrimidine ring create a push-pull electronic structure. Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G*) can model charge distribution, revealing nucleophilic sites at the methanamine group and electrophilic sites on the pyrimidine ring . Experimentally, reactivity can be probed via electrophilic aromatic substitution on thiophene or nucleophilic attacks on pyrimidine. For biological studies, this electronic profile may enhance binding to enzymes with π-π stacking or hydrogen-bonding motifs (e.g., kinase active sites) .

Q. Q4. What strategies resolve contradictions in solubility data between computational predictions and experimental observations?

Methodological Answer:

  • Computational Tools : Use COSMO-RS or Hansen Solubility Parameters (HSP) to predict solubility in solvents like DMSO or water. Discrepancies often arise from neglecting crystal packing effects .
  • Experimental Validation : Perform turbidimetry or dynamic light scattering (DLS) to measure aggregation. For example, if the compound shows lower aqueous solubility than predicted, co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride salts) can improve dispersion .
  • Crystallography : Compare predicted (Mercury software) and observed crystal structures to identify polymorphic forms affecting solubility .

Q. Q5. How can researchers design analogs to enhance metabolic stability while retaining activity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the thiophene ring with furan or selenophene to modulate metabolic oxidation. For the pyrimidine ring, fluorination at the 5-position can block CYP450-mediated degradation .
  • Prodrug Strategies : Convert the methanamine group to a carbamate or acyloxymethyl derivative to improve plasma stability. Enzymatic cleavage in target tissues (e.g., esterase-rich environments) releases the active amine .
  • In Silico Screening : Tools like SwissADME predict metabolic hotspots (e.g., N-methylation of the amine reduces hepatic clearance) .

Data Contradiction Analysis

Q. Q6. Why do reported yields vary for similar synthetic routes (e.g., 81% vs. 60%)?

Methodological Answer: Variability arises from:

  • Purification Methods : Column chromatography vs. recrystallization (e.g., EtOAc washes in vs. filtration in ).
  • Catalyst Deactivation : Pd catalysts may degrade in polar aprotic solvents, reducing efficiency over time.
  • Intermediate Stability : Hydrolysis of chloro-pyrimidine intermediates (e.g., 6-chloro derivatives) under basic conditions can lower yields .

Q. Q7. How to address conflicting biological activity data in cell-based vs. enzyme assays?

Methodological Answer:

  • Membrane Permeability : Use PAMPA assays to measure passive diffusion. Poor permeability (e.g., logP < 2) may explain inactivity in cell assays despite enzyme inhibition .
  • Off-Target Effects : Employ selectivity panels (e.g., kinase profiling) to identify non-specific binding.
  • Redox Interference : Thiophene’s susceptibility to oxidation in cell media (vs. buffer-only enzyme assays) may generate reactive metabolites that skew results .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Characterization Data

IntermediateSynthesis StepKey NMR Signals (δ, ppm)LCMS [M+H]+Reference
4-Chloro-2-(thiophen-3-yl)pyrimidineSuzuki coupling8.54 (s, 1H, pyrimidine)197.1
tert-butyl (2-(thiophen-3-yl)pyrimidin-4-yl)methylcarbamateBoc protection1.42 (s, 9H, Boc), 4.28 (d, 2H)296.2
Final compoundTFA deprotection6.94 (s, 1H, thiophene)191.3

Q. Table 2. Solubility and Stability Profiling

ConditionSolubility (mg/mL)Stability (t1/2_{1/2})Notes
PBS (pH 7.4)0.1224 hoursAggregation observed
DMSO>50>1 weekStable at -20°C
Human Plasma0.086 hoursRapid esterase hydrolysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.